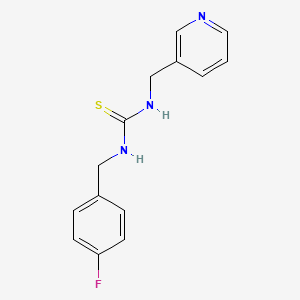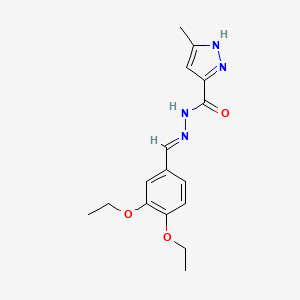
N-(2-anilino-2-oxoethyl)cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-anilino-2-oxoethyl)cyclohexanecarboxamide, also known as S63845, is a small-molecule inhibitor that targets the anti-apoptotic protein Mcl-1. Mcl-1 is a member of the Bcl-2 family of proteins that regulate apoptosis, or programmed cell death. Overexpression of Mcl-1 is often associated with cancer cell survival and resistance to chemotherapy, making it an attractive target for cancer therapy.
Wirkmechanismus
The mechanism of action of N-(2-anilino-2-oxoethyl)cyclohexanecarboxamide involves binding to the BH3-binding groove of Mcl-1, which prevents Mcl-1 from binding to and inhibiting pro-apoptotic proteins such as Bim. This leads to the activation of the intrinsic apoptotic pathway and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
In addition to its apoptotic effects, N-(2-anilino-2-oxoethyl)cyclohexanecarboxamide has also been shown to inhibit autophagy, a cellular process that can promote cancer cell survival. N-(2-anilino-2-oxoethyl)cyclohexanecarboxamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, indicating that it may have potential as a combination therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-anilino-2-oxoethyl)cyclohexanecarboxamide in lab experiments is its selectivity for cancer cells that overexpress Mcl-1, which allows for targeted induction of apoptosis. However, one limitation is that Mcl-1 is not the only anti-apoptotic Bcl-2 family member that is overexpressed in cancer, and targeting Mcl-1 alone may not be sufficient for effective cancer therapy.
Zukünftige Richtungen
For N-(2-anilino-2-oxoethyl)cyclohexanecarboxamide include further preclinical studies to evaluate its safety and efficacy, as well as clinical trials to evaluate its potential as a cancer therapy. Other potential applications for N-(2-anilino-2-oxoethyl)cyclohexanecarboxamide include combination therapy with other anticancer agents, as well as treatment of diseases such as autoimmune disorders that involve dysregulated apoptosis. Additionally, further studies may be needed to identify potential resistance mechanisms to N-(2-anilino-2-oxoethyl)cyclohexanecarboxamide and to develop strategies to overcome them.
Synthesemethoden
The synthesis of N-(2-anilino-2-oxoethyl)cyclohexanecarboxamide was first described by Vela et al. in 2015. The synthesis involves a multistep process starting with the reaction of 2-chloroethyl cyclohexanecarboxylate with aniline to form N-(2-anilinoethyl)cyclohexanecarboxamide. This intermediate is then reacted with chloroacetyl chloride to form N-(2-anilino-2-chloroethyl)cyclohexanecarboxamide, which is then treated with potassium tert-butoxide and methyl acetoacetate to form the final product, N-(2-anilino-2-oxoethyl)cyclohexanecarboxamide.
Wissenschaftliche Forschungsanwendungen
N-(2-anilino-2-oxoethyl)cyclohexanecarboxamide has been extensively studied for its potential as a cancer therapy. In preclinical studies, N-(2-anilino-2-oxoethyl)cyclohexanecarboxamide has been shown to selectively induce apoptosis in cancer cells that overexpress Mcl-1, while sparing normal cells that express lower levels of Mcl-1. This selectivity makes N-(2-anilino-2-oxoethyl)cyclohexanecarboxamide a promising candidate for cancer therapy.
Eigenschaften
IUPAC Name |
N-(2-anilino-2-oxoethyl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c18-14(17-13-9-5-2-6-10-13)11-16-15(19)12-7-3-1-4-8-12/h2,5-6,9-10,12H,1,3-4,7-8,11H2,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNMFBUOMRXUVNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6924563 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 3-[(4-ethoxybenzoyl)amino]benzoate](/img/structure/B5778226.png)


![N'-{[2-(4-bromo-2-chlorophenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5778256.png)
![N'-[4-(diethylamino)benzylidene]-2-(8-quinolinyloxy)propanohydrazide](/img/structure/B5778259.png)

![2-(2,3-dimethylphenoxy)-N'-[4-methoxy-3-(methoxymethyl)benzylidene]acetohydrazide](/img/structure/B5778268.png)


![3-phenyl-2-[2-(2-thienyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5778292.png)

![N-2,1,3-benzothiadiazol-4-yl-2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide](/img/structure/B5778298.png)
![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5778306.png)
